N-(3-Hydroxyphenyl)-N',N''-diphenylguanidine
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Overview
Description
N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a hydroxyphenyl group and two diphenyl groups attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine typically involves the reaction of 3-hydroxyaniline with diphenylcarbodiimide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the diphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Phenylguanidine: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
N,N’-Diphenylguanidine: Does not have the hydroxy group, which limits its ability to form hydrogen bonds.
N-(4-Hydroxyphenyl)-N’,N’'-diphenylguanidine: Similar structure but with the hydroxy group in a different position, which can affect its reactivity and interactions.
Uniqueness: N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine is unique due to the presence of both the hydroxyphenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
668454-76-0 |
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Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2,3-diphenylguanidine |
InChI |
InChI=1S/C19H17N3O/c23-18-13-7-12-17(14-18)22-19(20-15-8-3-1-4-9-15)21-16-10-5-2-6-11-16/h1-14,23H,(H2,20,21,22) |
InChI Key |
ULZZCLXSEGMPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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